molecular formula C10H15N3O4 B12390954 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12390954
M. Wt: 241.24 g/mol
InChI Key: PYWLBQPICCQJFF-BWZBUEFSSA-N
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Description

1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a nucleoside characterized by a pyrimidine base, which is N-linked to a 2’,5’-dideoxyribose moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives with various functional groups .

Scientific Research Applications

1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

  • 5’-Amino-2’,5’-dideoxyuridine
  • 5’-Amino-2’-deoxyuridine
  • 5’-NH2-2’-dU

Comparison: 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific aminomethyl group at the 5’ position, which imparts distinct biochemical properties. Compared to similar compounds, it exhibits enhanced stability and specificity in targeting nucleic acid synthesis pathways .

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1

InChI Key

PYWLBQPICCQJFF-BWZBUEFSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CN)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O

Origin of Product

United States

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